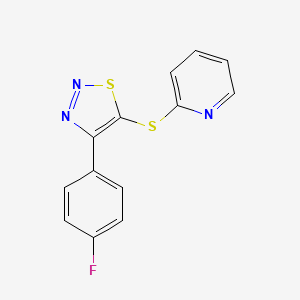

4-(4-Fluorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide

Description

Properties

IUPAC Name |

4-(4-fluorophenyl)-5-pyridin-2-ylsulfanylthiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FN3S2/c14-10-6-4-9(5-7-10)12-13(19-17-16-12)18-11-3-1-2-8-15-11/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXPCKBVAOPJIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SC2=C(N=NS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FN3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide typically involves the reaction of 4-fluorophenyl isothiocyanate with 2-pyridyl hydrazine under specific conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiols or amines.

Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Antifungal Activity

Research indicates that compounds related to thiadiazoles exhibit significant antifungal properties. Studies have shown that derivatives with similar structures can effectively inhibit fungal strains such as Candida albicans and Rhodotorula mucilaginosa, often outperforming traditional antifungals like fluconazole . The mechanism typically involves disruption of fungal cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Thiadiazole derivatives have been investigated for their anticancer properties. For example, compounds containing similar thiadiazole frameworks demonstrated cytotoxic effects against various cancer cell lines, including liver and breast cancer cells. The selectivity index (SI) values of these compounds suggest they may be more effective than established chemotherapeutic agents like methotrexate . Molecular docking studies further support their potential as inhibitors of critical enzymes involved in cancer progression.

Antiviral Applications

Recent studies have highlighted the potential of thiadiazole-based compounds in combating viral infections, including SARS-CoV-2. The inhibition of viral proteases is crucial for developing effective antiviral agents. Compounds with a thiadiazole core have shown promise in inhibiting the main protease (Mpro) of SARS-CoV-2, suggesting their utility in treating COVID-19 .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide and analogous compounds:

Key Observations:

The sulfide linkage (C–S–C) in the target compound contrasts with the sulfone (C–SO₂–C) in , which increases oxidative stability but reduces nucleophilicity.

Structural Flexibility :

- Compounds like those in exhibit isostructural triclinic packing with two independent molecules per asymmetric unit, suggesting similar crystallographic behavior for the target compound .

- The perpendicular fluorophenyl group in related structures () may sterically hinder interactions compared to planar analogs.

Biological Relevance: While 1,3,4-thiadiazole derivatives () are known for medicinal applications (e.g., antimicrobial, anticancer), the 1,2,3-thiadiazole isomer in the target compound has underexplored bioactivity. Its pyridinyl sulfide moiety may mimic pharmacophores in kinase inhibitors (e.g., SYK inhibitors in ).

Biological Activity

4-(4-Fluorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide is a compound of interest due to its potential pharmacological properties. Thiadiazole derivatives, in general, have been recognized for their diverse biological activities including anticancer, antibacterial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure consists of a thiadiazole ring substituted with a 4-fluorophenyl group and a pyridinyl sulfide moiety. The synthesis typically involves the reaction of 4-fluorophenyl thiol with 4-methyl-1,2,3-thiadiazole-5-thiol under basic conditions. The reaction is conducted at elevated temperatures to ensure high yield and purity of the product.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Anticancer Activity : The compound has shown potential in inhibiting cell proliferation by targeting specific enzymes involved in cancer pathways. This inhibition may lead to reduced tumor growth in various cancer cell lines .

- Antimicrobial Properties : Thiadiazole derivatives are known for their antibacterial and antifungal activities. Research indicates that this compound may disrupt microbial cell membranes or inhibit essential metabolic pathways in bacteria and fungi .

- Anti-inflammatory Effects : Preliminary studies suggest that the compound could modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Biological Activity Data

A summary of biological activities associated with the compound is presented in the following table:

Case Studies

Several studies have investigated the biological activity of thiadiazole derivatives similar to this compound:

- Anticancer Study : A study evaluated the anticancer effects of various thiadiazole derivatives on human cancer cell lines. The results indicated significant cytotoxicity and apoptosis induction in treated cells compared to controls .

- Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy of thiadiazole compounds against a range of bacterial strains. The findings demonstrated that certain derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MIC) lower than standard antibiotics .

- Anti-inflammatory Research : Research highlighted the anti-inflammatory properties of thiadiazole derivatives through in vivo models where they effectively reduced edema and inflammatory markers when compared to untreated groups .

Q & A

Q. What are the common synthetic routes for 4-(4-Fluorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide, and how can reaction conditions be optimized?

The synthesis of thiadiazole derivatives typically involves cyclization reactions of thiosemicarbazides or oxidative coupling of thiol intermediates. For example, sulfide precursors can be oxidized to sulfoxides using sodium periodate (NaIO₄) in a mixed solvent system (THF/acetone/water) at elevated temperatures (313–338 K), achieving yields >80% . Key optimizations include solvent polarity adjustments, stoichiometric control of oxidants, and reaction time monitoring via HPLC .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : To verify substituent positions and aromatic proton environments, particularly distinguishing fluorophenyl (δ ~7.0–7.5 ppm) and pyridinyl (δ ~8.0–8.5 ppm) signals .

- HPLC : Reversed-phase C8 columns with mobile phases like methanol/KH₂PO₄ buffer (pH 2.3) ensure purity assessment and separation of racemic mixtures .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of thiadiazole derivatives?

Single-crystal X-ray diffraction using SHELXL software provides precise bond lengths, angles, and dihedral angles. For example, in related fluorophenyl-thiadiazole structures:

- The thiadiazole ring exhibits planarity (mean deviation <0.02 Å), with dihedral angles of ~25° between the thiadiazole and fluorophenyl groups .

- Intermolecular interactions (e.g., hydrogen bonds: N–H⋯O, 2.08 Å) stabilize crystal packing . Refinement protocols in SHELXL include TWIN/BASF commands for handling twinned data .

Q. What strategies are effective in separating enantiomers of sulfoxide-containing analogs, and how is absolute configuration determined?

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak®) with hexane/isopropanol mobile phases resolve sulfoxide enantiomers .

- X-ray Analysis : The absolute configuration (R/S) is assigned via Flack parameters or resonant scattering in SHELXL, validated against Cahn-Ingold-Prelog priorities . For example, the (R)-sulfoxide enantiomer shows distinct O15⋯H24 hydrogen bonding (2.08 Å) in crystal structures .

Q. How do computational methods contribute to understanding the structure-activity relationships (SAR) of thiadiazole-based inhibitors?

- Docking Studies : AutoDock Vina or Glide predicts binding modes to target proteins (e.g., MAP kinase), highlighting critical interactions between the thiadiazole sulfur and catalytic lysine residues .

- MD Simulations : GROMACS simulations assess stability of ligand-protein complexes, with RMSD <2.0 Å over 100 ns trajectories indicating robust binding .

- QSAR Models : Hammett constants (σ) for the 4-fluorophenyl group correlate with inhibitory potency (IC₅₀) in enzyme assays .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported crystallographic data for structurally similar compounds?

- Validation Tools : Use PLATON/CHECKCIF to flag ADDs (alert level A/B) in crystallographic reports. For example, unresolved solvent molecules in low-resolution (<0.8 Å) datasets require SQUEEZE processing .

- Cross-Validation : Compare thermal parameters (B-factors) of analogous structures; Bavg >5 Ų for flexible sulfoxide groups may indicate disorder .

Q. What experimental and computational approaches reconcile conflicting biological activity data in thiadiazole derivatives?

- Dose-Response Curves : Replicate IC₅₀ measurements under standardized conditions (e.g., 72 hr incubations, 5% CO₂) to minimize assay variability .

- Meta-Analysis : Pool data from PubChem BioAssay (AID 743255) to identify outliers using Grubbs’ test (α=0.05) .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Thiadiazole Derivatives

| Parameter | Value (Example) | Reference |

|---|---|---|

| Space Group | P2₁/c | |

| Dihedral Angle (Thiadiazole-Fluorophenyl) | 24.9° | |

| Hydrogen Bond (N–H⋯O) | 2.08 Å | |

| R Factor | 0.031 |

Q. Table 2. Synthetic Optimization Parameters

| Condition | Optimal Range | Impact on Yield |

|---|---|---|

| NaIO₄ Stoichiometry | 1.8–2.0 equiv | ↑ Yield (75→81%) |

| Temperature | 338 K | ↑ Conversion |

| Solvent Ratio (THF:H₂O) | 1:1.5 | ↓ Byproducts |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.